N-苯甲酰-L-苯丙氨酸甲酯

描述

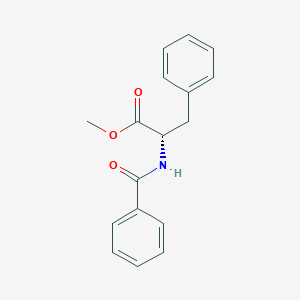

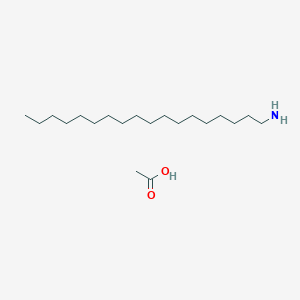

N-Benzoyl-L-Phenylalanine Methyl Ester is a chemical compound with the linear formula C16H15NO3 . Its molecular weight is 269.303 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of N-Benzoyl-L-Phenylalanine Methyl Ester is represented by the linear formula C16H15NO3 . More detailed structural information, such as a 3D structure, was not found in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of N-Benzoyl-L-Phenylalanine Methyl Ester include a molecular weight of 269.303 . The storage temperature is recommended to be -20°C . More specific properties such as density, melting point, and boiling point were not found in the search results.科学研究应用

Biochemical Research

N-Benzoyl-L-Phenylalanine Methyl Ester is used in biochemical research . It’s a compound with the empirical formula C16H15NO3 and a molecular weight of 269.30 .

Application

It’s used in the study of peptide derived self-organized nanoarchitectures . These studies are important due to their potential application in advanced material science, biointerface engineering, therapeutics, etc .

Results or Outcomes

Biosynthesis of L-Phenylalanine

N-Benzoyl-L-Phenylalanine Methyl Ester is used in the biosynthesis of L-Phenylalanine .

Application

Researchers have developed an artificial bioconversion process to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol) . This work opens the possibility of L-phenylalanine production from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant .

Method of Application

The engineered L-phenylalanine biosynthesis pathway comprises two modules :

- In the first module, aromatic precursors and glycine were converted into phenylpyruvate, the key precursor for L-phenylalanine .

- The second module catalyzed phenylpyruvate to L-phenylalanine .

Results or Outcomes

The engineered E. coli containing these two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69% . They also expanded the aromatic precursors to produce L-phenylalanine from benzyl alcohol .

Peptide Synthesis

N-Benzoyl-L-Phenylalanine Methyl Ester is used in peptide synthesis .

Application

It’s used in the synthesis of aspartame precursor using organic-solvent-stable PST-01 protease in monophasic aqueous-organic solvent systems . This process is important for the production of aspartame, a low-calorie sweetener used in many sugar-free and “diet” foods .

Results or Outcomes

Biochemical Studies

N-Benzoyl-L-Phenylalanine Methyl Ester is used in biochemical studies .

Application

It’s used in the study of the effect of N-benzoyl-D-phenylalanine on carbohydrate metabolic enzymes in neonatal streptozotocin diabetic rats . This study is important for understanding the metabolic effects of this compound and its potential therapeutic applications .

Results or Outcomes

Reprogramming Natural Proteins

N-Benzoyl-L-Phenylalanine Methyl Ester is used in reprogramming natural proteins using unnatural amino acids .

Application

Unnatural amino acids have gained significant attention in protein engineering and drug discovery as they allow the evolution of proteins with enhanced stability and activity . The incorporation of unnatural amino acids into proteins offers a rational approach to engineer enzymes for designing efficient biocatalysts that exhibit versatile physicochemical properties and biological functions .

Results or Outcomes

Medical Intermediate

N-Benzoyl-L-Phenylalanine Methyl Ester is used as a medical intermediate .

Application

属性

IUPAC Name |

methyl (2S)-2-benzamido-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-21-17(20)15(12-13-8-4-2-5-9-13)18-16(19)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,18,19)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQQPHKRRCUYLA-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzoyl-L-Phenylalanine Methyl Ester | |

CAS RN |

3005-61-6 | |

| Record name | L-Phenylalanine, N-benzoyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003005616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline](/img/structure/B1583866.png)